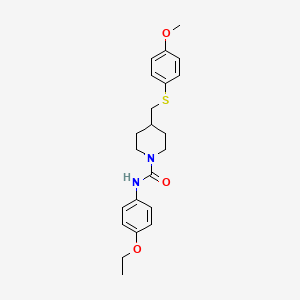

N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide

CAS No.: 1421476-74-5

Cat. No.: VC6355874

Molecular Formula: C22H28N2O3S

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421476-74-5 |

|---|---|

| Molecular Formula | C22H28N2O3S |

| Molecular Weight | 400.54 |

| IUPAC Name | N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide |

| Standard InChI | InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) |

| Standard InChI Key | UTZRPKZQSTYFJS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |

Introduction

Overview of the Compound

The compound N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic organic molecule that belongs to the class of piperidine derivatives. These compounds are notable for their diverse pharmacological activities and applications in medicinal chemistry. This specific compound combines a piperidine core with functional groups that contribute to its structural complexity and potential biological activity.

Structural Features

The molecular structure of this compound can be divided into key components:

-

Piperidine Core: A six-membered nitrogen-containing ring with a chair conformation, which serves as the central scaffold.

-

Substituents:

-

N-(4-ethoxyphenyl): A phenyl ring substituted with an ethoxy group at the para position, attached to the nitrogen atom of the piperidine.

-

4-(((4-methoxyphenyl)thio)methyl): A methoxy-substituted phenyl group connected via a sulfur atom to a methyl group at the fourth position of the piperidine ring.

-

Carboxamide Group: A functional group attached to the nitrogen atom, contributing to hydrogen bonding and solubility properties.

-

These features suggest potential interactions with biological targets, such as enzymes or receptors, due to hydrogen bonding, hydrophobic interactions, and π-stacking.

Synthesis

Although specific synthesis details for this compound are not readily available in the provided sources, general methods for similar piperidine derivatives include:

-

Step 1: Functionalization of the piperidine ring through alkylation or acylation reactions.

-

Step 2: Introduction of aromatic substituents using nucleophilic substitution or coupling reactions.

-

Step 3: Incorporation of sulfur-containing groups via thiolation reactions.

-

Step 4: Final purification using recrystallization or chromatography.

These steps often require catalysts, such as palladium-based systems, and specific reaction conditions (e.g., temperature and solvent choice).

Potential Applications

Piperidine-based compounds like this one are widely studied for their therapeutic potential. Although no direct data on this compound's applications were found, related structures have been investigated for:

-

CNS Disorders: Piperidine derivatives often interact with neurotransmitter systems, making them candidates for treating conditions like Alzheimer's disease or depression .

-

Metabolic Syndrome: Similar compounds have been explored for their role in managing type 2 diabetes, obesity, and associated cardiovascular disorders .

-

Anti-inflammatory Activity: Sulfur-containing groups may contribute to inhibition of inflammatory pathways .

Biological Activity

-

Potential as an enzyme inhibitor (e.g., targeting monoamine transporters or metabolic enzymes).

-

Ability to form hydrogen bonds and hydrophobic interactions with biological macromolecules.

Data Table

| Property | Details |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | ~386 g/mol |

| Functional Groups | Piperidine, carboxamide, methoxyphenyl, ethoxyphenyl, thioether |

| Predicted Applications | CNS disorders, metabolic syndrome, anti-inflammatory |

| Key Interactions | Hydrogen bonding (via carboxamide), hydrophobic interactions (aromatic rings) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume